molecular formula C22H19F3N2O3 B2936077 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime CAS No. 339097-12-0

2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime

Cat. No.: B2936077
CAS No.: 339097-12-0
M. Wt: 416.4
InChI Key: ZCXFSGQWTAFNFC-RPPGKUMJSA-N
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Description

This compound belongs to the pyrido[2,1-a]isoquinoline family, characterized by a fused bicyclic core with a carbaldehyde oxime moiety substituted at the 3-position. The O-[4-(trifluoromethyl)benzyl]oxime group introduces a trifluoromethyl aromatic substituent, which is known to enhance lipophilicity and metabolic stability in medicinal chemistry applications .

Properties

IUPAC Name

3-[(E)-[4-(trifluoromethyl)phenyl]methoxyiminomethyl]-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3/c23-22(24,25)16-7-5-14(6-8-16)13-30-26-12-18-20(28)11-19-17-4-2-1-3-15(17)9-10-27(19)21(18)29/h1-8,12,18-19H,9-11,13H2/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXFSGQWTAFNFC-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC(=O)C(C2=O)C=NOCC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(CC(=O)C(C2=O)/C=N/OCC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H18F3N3O2
  • Molecular Weight : 407.38 g/mol
  • CAS Number : [not provided in sources]

The biological activity of this compound has been attributed to its structural features that allow it to interact with various biological targets. The presence of the oxime functional group is known to enhance reactivity with electrophiles and may contribute to its biological effects.

Antimicrobial Activity

Studies have shown that compounds similar in structure exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of this molecule can demonstrate varying degrees of activity against bacterial and fungal strains. For example, a related compound showed an MIC comparable to conventional antibiotics like ciprofloxacin and ketoconazole .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. In vitro studies suggest that it could inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process:

  • Compounds with similar scaffolds have been reported to inhibit COX-II with IC50 values ranging from 0.33 μM to 22.25 μM . This suggests potential use in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted on a related compound demonstrated its efficacy against various pathogens:

  • Tested Pathogens : Staphylococcus aureus and Candida albicans.
  • Results : The compound showed significant inhibition of growth at low concentrations, indicating its potential as an antimicrobial agent.

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of similar compounds:

  • Methodology : In vitro assays were conducted to assess the inhibition of COX enzymes.
  • Findings : The compound exhibited moderate inhibitory activity against COX-II, suggesting a pathway for therapeutic application in inflammatory conditions.

Data Table: Biological Activity Summary

Activity TypeCompound/DerivativesObserved EffectReference
AntimicrobialRelated compoundsSignificant growth inhibition
Anti-inflammatorySimilar scaffold compoundsModerate COX-II inhibition
CytotoxicityVarious derivativesCytotoxic effects on cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical features of the target compound with analogs identified in the evidence:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Target compound: 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime O-[4-(trifluoromethyl)benzyl]oxime Not explicitly stated ~450 (estimated) High lipophilicity (CF₃ group); potential enhanced blood-brain barrier penetration ; likely metabolic stability due to fluorine substitution.
2,4-Dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime O-(2,4-dichlorobenzyl)oxime C₂₁H₁₈Cl₂N₂O₃ 417.29 Dichloro substituent increases electron-withdrawing effects; may improve oxidative stability .
2-[(2,4-Dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime O-methyloxime Not explicitly stated Not provided Smaller methyl group reduces steric hindrance; lower molecular weight may improve solubility .
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime Trifluoromethyl and chlorophenyl C₁₉H₁₃ClF₃N₃O₂S 463.83 Trifluoromethyl enhances resistance to enzymatic degradation; sulfanyl group may influence binding affinity .

Structural and Functional Insights

  • Core Structure: The pyrido[2,1-a]isoquinoline backbone is shared across all analogs, suggesting conserved interactions with biological targets (e.g., kinases, neurotransmitter receptors) .
  • Substituent Effects: Trifluoromethyl (CF₃): Increases lipophilicity (logP) and metabolic stability compared to chloro or methyl groups, as seen in . Methyloxime: Reduces steric bulk, improving solubility but possibly compromising target affinity .

Spectroscopic and Analytical Data

  • IR/NMR Trends : In analogs like 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (), C=O stretches at ~1633 cm⁻¹ and aromatic C-H stretches at ~3100 cm⁻¹ align with carbaldehyde oxime derivatives . The target compound’s trifluoromethyl group would likely shift these peaks due to inductive effects.

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